molecular formula C10H12FNO4S B11724730 (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid

(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid

Cat. No.: B11724730
M. Wt: 261.27 g/mol
InChI Key: OYKQXERXKOJUFQ-ZETCQYMHSA-N
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Description

(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid is a synthetic organic compound characterized by the presence of a fluorophenyl group and a methanesulfonamido group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and methanesulfonyl chloride.

    Formation of Intermediate: The 4-fluoroaniline reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form N-(4-fluorophenyl)methanesulfonamide.

    Coupling Reaction: The intermediate is then coupled with (S)-2-bromopropanoic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 4-fluoroaniline and propanoic acid.

Scientific Research Applications

(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or chemical resistance.

    Biological Studies: Researchers use this compound to study enzyme interactions and protein-ligand binding due to its unique structural features.

Mechanism of Action

The mechanism of action of (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the methanesulfonamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methanesulfonamido)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a propanoic acid group.

    N-(4-fluorophenyl)methanesulfonamide: Lacks the propanoic acid moiety.

Uniqueness

(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid is unique due to the combination of its fluorophenyl and methanesulfonamido groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12FNO4S

Molecular Weight

261.27 g/mol

IUPAC Name

(2S)-2-(4-fluoro-N-methylsulfonylanilino)propanoic acid

InChI

InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,14)/t7-/m0/s1

InChI Key

OYKQXERXKOJUFQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C

Canonical SMILES

CC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C

Origin of Product

United States

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